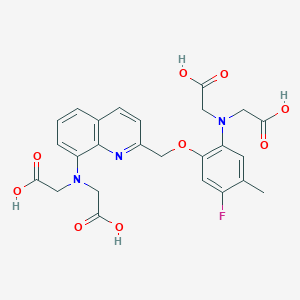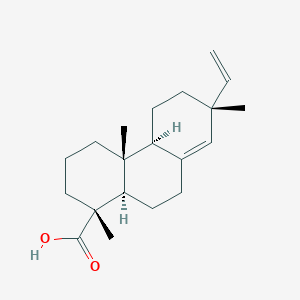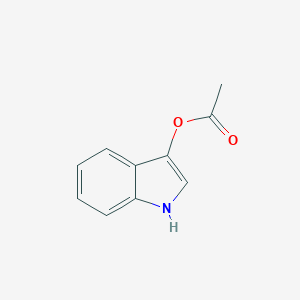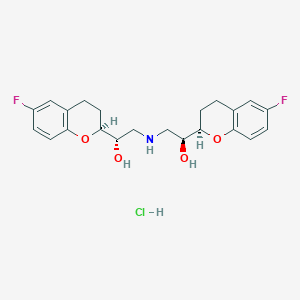
2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride is a chemical compound that is widely used in scientific research. It is a complex organic molecule that has a unique structure and properties.
Wissenschaftliche Forschungsanwendungen
2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride is used in various scientific research applications. It is primarily used in the study of the central nervous system and its effects on behavior and cognition. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It is also used in the study of drug addiction and withdrawal.
Wirkmechanismus
The mechanism of action of 2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride is not fully understood. It is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It also has affinity for the dopamine D2 receptor and the alpha2-adrenergic receptor.
Biochemical and Physiological Effects:
2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride has several biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in certain brain regions. It also increases the release of corticotropin-releasing hormone, which is involved in the stress response. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride in lab experiments include its unique structure and properties, its ability to modulate neurotransmitter systems, and its potential therapeutic effects. The limitations include its complex synthesis method, its limited solubility in water, and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride. These include further studies on its mechanism of action, its potential therapeutic effects in humans, and its use in the treatment of drug addiction and withdrawal. Additionally, research on the synthesis of analogs and derivatives of this compound may lead to the development of more potent and selective compounds.
Synthesemethoden
The synthesis of 2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride involves several steps. The first step is the synthesis of 2,3,4,5-tetrahydro-1H-benzo(b)azepine, which is then converted to 2,3,4,5-tetrahydro-1H-benzo(g)indole. This intermediate compound is then reacted with acetic anhydride and hydrochloric acid to produce 2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride.
Eigenschaften
CAS-Nummer |
19701-64-5 |
|---|---|
Produktname |
2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride |
Molekularformel |
C17H19ClN2 |
Molekulargewicht |
286.8 g/mol |
IUPAC-Name |
16-azatetracyclo[8.7.1.02,7.014,18]octadeca-2,4,6,10(18),11,13-hexaen-16-amine;hydrochloride |
InChI |
InChI=1S/C17H18N2.ClH/c18-19-10-14-6-3-5-13-9-8-12-4-1-2-7-15(12)16(11-19)17(13)14;/h1-7,16H,8-11,18H2;1H |
InChI-Schlüssel |
FYJGGGYYUZZXGO-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C3CN(CC4=CC=CC1=C34)N.Cl |
Kanonische SMILES |
C1CC2=CC=CC=C2C3CN(CC4=CC=CC1=C34)N.Cl |
Synonyme |
2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoli ne monohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



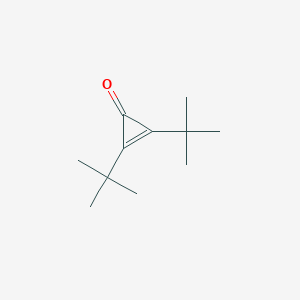
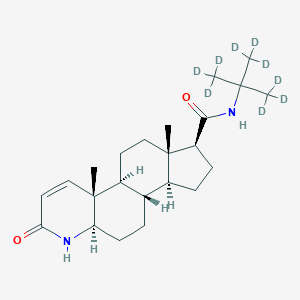

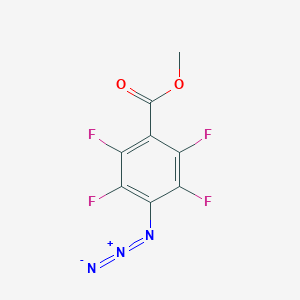
![4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol](/img/structure/B16886.png)
